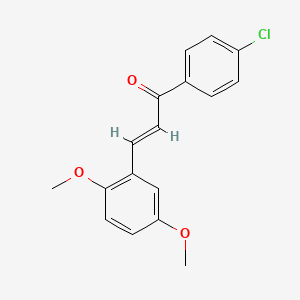![molecular formula C26H19N3O5 B3906011 N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide](/img/structure/B3906011.png)
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide
描述
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The nitrophenyl group can be introduced through nitration reactions, where a benzene ring is treated with a mixture of concentrated nitric and sulfuric acids.
The final step involves the coupling of the furan derivative with an amine and a benzoyl chloride derivative under basic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, inhibiting their function. The furan ring can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.
相似化合物的比较
Similar Compounds
- N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]acetamide
- N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]propionamide
Uniqueness
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrophenyl and furan groups enhances its reactivity and potential for diverse applications.
属性
IUPAC Name |
N-[4-[[(E)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c30-25(17-15-21-14-16-24(34-21)22-8-4-5-9-23(22)29(32)33)27-19-10-12-20(13-11-19)28-26(31)18-6-2-1-3-7-18/h1-17H,(H,27,30)(H,28,31)/b17-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFRIFPOSCXOAD-BMRADRMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


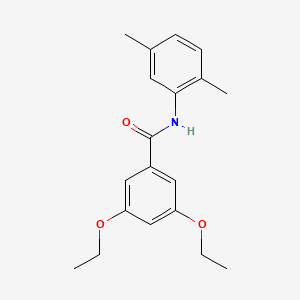
![3-[5-(2-bromophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3905931.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-4-phenylbutan-2-amine](/img/structure/B3905937.png)
![(2E)-2-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]hydrazinecarbothioamide](/img/structure/B3905946.png)
![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-1H-indole](/img/structure/B3905957.png)
![N-[(Z)-(4-cyanophenyl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B3905980.png)
![4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B3905982.png)
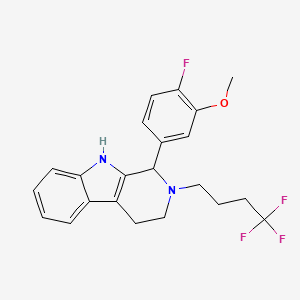
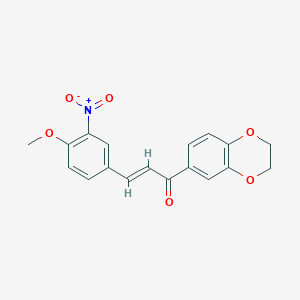
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3905998.png)
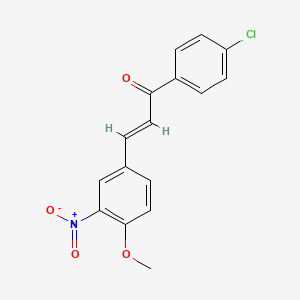
![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3906009.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]ethanamine](/img/structure/B3906016.png)
